molecular formula C22H14ClFN8O3 B10927470 N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-(3-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10927470
M. Wt: 492.8 g/mol
InChI Key: CFJKBVKMCMIHQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including a chlorofluorobenzyl group, a pyrazole ring, a nitrophenyl group, and a triazolopyrimidine core.

Preparation Methods

The synthesis of N7-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole and triazolopyrimidine intermediates, followed by their coupling under specific reaction conditions. Industrial production methods may involve optimization of reaction parameters to enhance yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorofluorobenzyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~7~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to engage in various binding interactions, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds include those with related structural features, such as:

  • 2-CHLORO-7-NITROQUINOXALINE
  • 6-CHLORO-N-(2,4-DIMETHOXYPHENYL)NICOTINAMIDE
  • 1-CHLORO-2-TRIFLUOROMETHYL-NAPHTHALENE Compared to these compounds, N7-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-5-(3-NITROPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H14ClFN8O3

Molecular Weight

492.8 g/mol

IUPAC Name

N-[1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-3-yl]-5-(3-nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C22H14ClFN8O3/c23-16-5-2-6-17(24)15(16)11-30-8-7-20(29-30)28-21(33)19-10-18(27-22-25-12-26-31(19)22)13-3-1-4-14(9-13)32(34)35/h1-10,12H,11H2,(H,28,29,33)

InChI Key

CFJKBVKMCMIHQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=NC=NN3C(=C2)C(=O)NC4=NN(C=C4)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.